(S)-1-(4-(difluoromethyl)phenyl)propan-1-amine hydrochloride
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Overview
Description
(S)-1-(4-(difluoromethyl)phenyl)propan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a difluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(difluoromethyl)phenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-(difluoromethyl)benzaldehyde.
Reductive Amination: The precursor undergoes reductive amination with (S)-1-phenylpropan-1-amine in the presence of a reducing agent like sodium triacetoxyborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(difluoromethyl)phenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(4-(difluoromethyl)phenyl)propan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-(difluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways and exerting its effects through binding to proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-(difluoromethyl)phenyl)propan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
1-(4-(fluoromethyl)phenyl)propan-1-amine hydrochloride: A related compound with a fluoromethyl group.
Uniqueness
(S)-1-(4-(difluoromethyl)phenyl)propan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H13F2N |
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Molecular Weight |
185.21 g/mol |
IUPAC Name |
(1S)-1-[4-(difluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-2-9(13)7-3-5-8(6-4-7)10(11)12/h3-6,9-10H,2,13H2,1H3/t9-/m0/s1 |
InChI Key |
MXRFGRITGSIGFL-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)C(F)F)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)F)N |
Origin of Product |
United States |
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